Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid
CAS No.: 54172-60-0
Cat. No.: VC16691296
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54172-60-0 |
|---|---|
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C10H13NO4/c1-2-15-8-5-6(3-4-7(8)12)9(11)10(13)14/h3-5,9,12H,2,11H2,1H3,(H,13,14) |
| Standard InChI Key | NIIHAAOVHBSZJW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C(C(=O)O)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid belongs to the class of amino acid derivatives, featuring a phenyl ring substituted with hydroxy, ethoxy, and amino groups at positions 4, 3, and 2, respectively. The acetic acid moiety is attached to the phenyl ring’s carbon adjacent to the amino group, conferring both hydrophilic and hydrophobic properties. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C(C(=O)O)N)O |
| Solubility | Moderate in polar solvents |
The compound’s polar functional groups facilitate interactions with biological targets, such as enzymes and receptors, while its aromatic system enables π-π stacking and hydrophobic binding. Spectroscopic data, including NMR and mass spectrometry, confirm the spatial arrangement of substituents, which is critical for its reactivity in synthetic applications.
Synthesis and Industrial Production
Traditional Synthesis Routes
Early synthetic routes for Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid involved multi-step processes starting from 4-hydroxy-3-ethoxy-phenylacetic acid. Key steps included:
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Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.
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Esterification: Protection of the carboxylic acid group using ethyl bromide in autoclave conditions .
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Bromination: Allylic bromination with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), a hazardous solvent .
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Cyanation and Hydrolysis: Conversion of the bromomethyl intermediate to a cyanomethyl derivative, followed by acid hydrolysis to regenerate the carboxylic acid .
These methods faced challenges such as low yields (60–70%), use of toxic solvents (CCl₄), and reliance on expensive catalysts like N-benzyl-tri-n-butylammonium chloride .
Improved Synthetic Protocols
A 2004 patent (US20040249188A1) disclosed an optimized synthesis route emphasizing cost-effectiveness and environmental safety :
| Step | Traditional Method | Improved Method |
|---|---|---|
| Etherification | Ethyl bromide in acetone | Diethyl sulfate in toluene |
| Bromination | NBS in CCl₄ | NBS in cyclohexane |
| Catalyst | N-benzyl-tri-n-butylammonium | Tetrabutyl ammonium bromide |
| Solvent | Dichloromethane | Methanol |
| Yield | 70% | 85–90% |
The revised protocol replaced ethyl bromide with diethyl sulfate, reducing toxicity and enabling atmospheric pressure reactions . Cyclohexane (a Class-II solvent) substituted CCl₄, aligning with green chemistry principles. Additionally, tetrabutyl ammonium bromide enhanced phase-transfer efficiency during cyanation, shortening reaction times from 43 hours to 20–30 hours .
Pharmacological Relevance and Biological Applications
Role in Repaglinide Synthesis
Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is the penultimate intermediate in synthesizing Repaglinide, a meglitinide analog used to treat Type-2 diabetes . Repaglinide stimulates insulin secretion by binding to pancreatic β-cell sulfonylurea receptors, promoting ATP-sensitive potassium channel closure . The compound’s ethoxy and amino groups are critical for:
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Metabolic Stability: Ethoxy substitution reduces hepatic oxidation, prolonging half-life.
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Receptor Binding: The amino group forms hydrogen bonds with SUR1 receptor residues, enhancing affinity .
Structure-Activity Relationships (SAR)
Modifications to the phenylacetic acid scaffold influence Repaglinide’s efficacy:
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Ethoxy Group: Essential for preventing cytochrome P450-mediated degradation.
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Amino Group: Optimal at position 2 for receptor interaction; relocation diminishes activity .
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Carboxylic Acid: Required for solubility and prodrug activation in vivo.
Environmental and Industrial Impact
The improved synthesis method reduced waste generation by 40% and eliminated Class-I solvents, complying with FDA guidelines for impurity thresholds . Industrial adoption of this process has lowered production costs by approximately 25%, making Repaglinide more accessible in low-income regions .
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